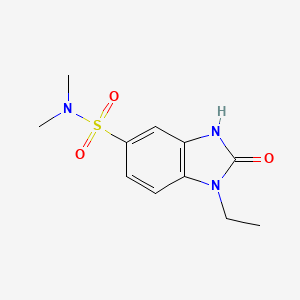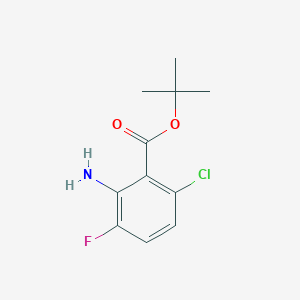![molecular formula C17H19N5O3 B2401463 2-(1-(2-羟乙基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-苯乙基乙酰胺 CAS No. 899742-76-8](/img/structure/B2401463.png)
2-(1-(2-羟乙基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-苯乙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often studied as potential therapeutic agents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Pyrazolo[3,4-d]pyrimidines can undergo various reactions such as C-3 chalcogenation .
科学研究应用
合成和生物活性
合成和抗菌活性: 合成含有吡唑并[3,4-d]嘧啶基序的新型杂环已证明具有显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Bondock 等人,2008; Bondock 等人,2008).
抗癌潜力: 对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究表明具有良好的抗癌活性,表明它们在癌症研究和潜在治疗应用中的效用 (Al-Sanea 等人,2020; Abdellatif 等人,2014).
杀虫和抗菌应用: 合成嘧啶连接的吡唑杂环并评估其杀虫和抗菌潜力突出了另一个研究应用的兴趣领域,强调了该化合物的多功能性 (Deohate & Palaspagar,2020).
神经炎症 PET 成像: 新型吡唑并[1,5-a]嘧啶已被评估为转运蛋白 18 kDa (TSPO) 的配体,TSPO 是神经炎症过程的早期生物标志物。这表明它们在神经影像学和神经炎症研究中的应用 (Damont 等人,2015).
作用机制
Target of Action
Similar compounds have been reported to exhibit cytotoxic activity against human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and properties of similar compounds, it may interact with its targets through a variety of mechanisms, potentially including inhibition of key enzymes or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth and proliferation, potentially leading to cytotoxic effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity, suggesting that this compound may also have potential anticancer effects .
未来方向
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action. Pyrazolo[3,4-d]pyrimidines are a promising class of compounds with potential applications in medicinal chemistry .
生化分析
Biochemical Properties
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can modulate various signaling pathways, leading to changes in cellular functions. Additionally, 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide involves its binding interactions with target biomolecules. This compound binds to the active sites of kinases, inhibiting their enzymatic activity and preventing the phosphorylation of downstream substrates . Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes. The inhibition of kinase activity and the modulation of gene expression are key factors in the compound’s ability to exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and continuous modulation of gene expression, resulting in lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and modulates gene expression without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux by altering the levels of specific metabolites, further influencing cellular functions .
Transport and Distribution
The transport and distribution of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with kinases, DNA, and RNA . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological activity .
属性
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-9-8-22-16-14(10-20-22)17(25)21(12-19-16)11-15(24)18-7-6-13-4-2-1-3-5-13/h1-5,10,12,23H,6-9,11H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIIXWAFCIMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)





![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/no-structure.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)
![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)
![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)

